molecular formula C18H22N4O3S B2443221 4-[4-cyano-5-(4-methylpiperidin-1-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide CAS No. 941265-00-5

4-[4-cyano-5-(4-methylpiperidin-1-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide

Cat. No. B2443221
CAS RN: 941265-00-5
M. Wt: 374.46
InChI Key: GIZJPINORHFYTR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The cyano group would introduce a degree of polarity, while the methylpiperidinyl and dimethylbenzenesulfonamide groups would add complexity to the molecule’s three-dimensional structure .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its various functional groups. For example, the cyano group is known to participate in a variety of reactions, including nucleophilic addition and substitution reactions . The oxazolyl group could potentially undergo reactions at the nitrogen or oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of a cyano group could increase the compound’s polarity, potentially affecting its solubility in different solvents .

Scientific Research Applications

COX-2 Inhibition and Anti-inflammatory Applications

A study by Hashimoto et al. (2002) on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, which share a structural similarity to the compound , highlighted their role as selective cyclooxygenase-2 (COX-2) inhibitors. This work emphasized the enhancement of COX-2 selectivity through structural modifications, contributing to the development of potential treatments for inflammation-related diseases such as rheumatoid arthritis and osteoarthritis Hiromasa Hashimoto, K. Imamura, J. Haruta, K. Wakitani, 2002, Journal of Medicinal Chemistry.

Anticancer Activity

The synthesis and evaluation of sulfonamide derivatives for their potential anticancer activities have been a significant area of research. For instance, Pingaew et al. (2013) investigated 4-(4-(substituted)-1H-1,2,3-triazol-1-yl)-N-phenethylbenzenesulfonamide derivatives for their cytotoxicity against several cancer cell lines, identifying compounds with promising cytotoxic activities R. Pingaew, Supaluk Prachayasittikul, S. Ruchirawat, V. Prachayasittikul, 2013, Medicinal Chemistry Research.

Antibacterial and Antifungal Applications

Research by Chohan and Shad (2011) on sulfonamide-derived compounds, including their transition metal complexes, demonstrated moderate to significant antibacterial activity against various bacterial strains and good antifungal activity. This illustrates the compound's potential utility in developing new antimicrobial agents Z. Chohan, H. Shad, 2011, Applied Organometallic Chemistry.

Molecular Docking and ADMET Studies

Studies such as those by Sangshetti et al. (2014) on novel antifungal agents involving sulfonamide derivatives emphasize the importance of molecular docking and ADMET prediction in identifying compounds with potential antifungal activity. This approach aids in understanding the interaction between these compounds and biological targets, paving the way for the development of novel therapeutic agents J. Sangshetti, F. Khan, Rashmi S. Chouthe, Manoj G. Damale, D. Shinde, 2014, Chinese Chemical Letters.

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, compounds containing a cyano group can be hazardous due to the potential release of toxic hydrogen cyanide gas under certain conditions .

Future Directions

Future research could focus on elucidating the synthesis, properties, and potential applications of this compound. This could include studies to determine its physical and chemical properties, investigations into its reactivity and potential uses in chemical synthesis, and exploration of any biological activity .

properties

IUPAC Name

4-[4-cyano-5-(4-methylpiperidin-1-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-13-8-10-22(11-9-13)18-16(12-19)20-17(25-18)14-4-6-15(7-5-14)26(23,24)21(2)3/h4-7,13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZJPINORHFYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-cyano-5-(4-methylpiperidin-1-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide

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